1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine
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Overview
Description
1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine is a complex organic compound that features a unique structure combining boroxane and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine typically involves the reaction of diphenylboronic acid with pyrrolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst such as palladium or platinum. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve a high-quality product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The boroxane moiety can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in cancer therapy as a boron carrier in boron neutron capture therapy (BNCT).
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine involves its interaction with specific molecular targets. The boroxane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The pyrrolidine rings provide structural stability and enhance the compound’s solubility in organic solvents.
Properties
CAS No. |
136561-59-6 |
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Molecular Formula |
C20H26B2N2O3 |
Molecular Weight |
364.1 g/mol |
IUPAC Name |
phenyl-[phenyl(pyrrolidin-1-yloxy)boranyl]oxy-pyrrolidin-1-yloxyborane |
InChI |
InChI=1S/C20H26B2N2O3/c1-3-11-19(12-4-1)21(26-23-15-7-8-16-23)25-22(20-13-5-2-6-14-20)27-24-17-9-10-18-24/h1-6,11-14H,7-10,15-18H2 |
InChI Key |
ZOQKRUBJFSVQOH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(OB(C2=CC=CC=C2)ON3CCCC3)ON4CCCC4 |
Origin of Product |
United States |
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